(2E)-3-(furan-2-yl)-N-[1-(thiophen-2-yl)cyclopentyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(8-7-13-5-3-11-19-13)17-16(9-1-2-10-16)14-6-4-12-20-14/h3-8,11-12H,1-2,9-10H2,(H,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOFUKWGIAOGW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-[1-(thiophen-2-yl)cyclopentyl]prop-2-enamide is a novel organic molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This article focuses on its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H13N3O
- Molecular Weight : 229.26 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties , particularly against various human cancer cell lines. The following sections detail its effects, mechanisms, and findings from recent studies.
In Vitro Studies
Recent studies have evaluated the anticancer activity of this compound against several cancer cell lines, including:
| Cell Line | IC50 (µg/ml) | Reference Compound (Doxorubicin) | Doxorubicin IC50 (µg/ml) |
|---|---|---|---|
| A549 | 27.7 | Doxorubicin | 28.3 |
| HepG2 | 26.6 | Doxorubicin | 21.6 |
| MCF7 | Not reported | Doxorubicin | Not reported |
The compound showed comparable or superior activity against these cell lines, suggesting its potential as an effective anticancer agent .
The mechanism of action of this compound involves the induction of apoptosis in cancer cells. It has been observed to upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic factors, leading to increased DNA damage and fragmentation in treated cells . This dual action enhances its efficacy in targeting cancerous cells.
Study on Lung Cancer Cells
A specific study focused on lung cancer cells treated with the compound demonstrated significant alterations in gene expression related to apoptosis. The expression levels of AMY2A and FOXG1 were significantly increased in treated samples compared to untreated controls, indicating an activation of apoptotic pathways .
Study on Liver Cancer Cells
In liver cancer models, the compound exhibited a marked reduction in DNA damage compared to untreated controls, suggesting a protective effect on normal cells while effectively targeting cancerous ones . The study emphasized the potential for therapeutic applications in hepatocellular carcinoma.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related enamide derivatives:
Key Observations :
- Electron-Withdrawing Groups: Compounds 36a and 37a incorporate cyano groups, which enhance electrophilicity and may influence reactivity in biological systems.
- Aromatic Systems : The target compound’s furan-thiophene system contrasts with 36a’s naphthalene and 37a’s benzodioxole , affecting π-stacking interactions and solubility.
- Heterocyclic Linkers : S471-0673 replaces the cyclopentyl group with a pyrimidine-piperidine moiety, likely improving metabolic stability .
Hydrogen Bonding and Crystallinity
In contrast, compounds like 37a exhibit extended conjugation (benzodioxole), favoring planar crystal packing .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-(furan-2-yl)-N-[1-(thiophen-2-yl)cyclopentyl]prop-2-enamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step approach:
Condensation : React furan-2-carbaldehyde with 1-(thiophen-2-yl)cyclopentylamine under basic conditions (e.g., triethylamine) to form the enamine intermediate.
Acryloylation : Introduce the acryloyl group using acryloyl chloride in anhydrous dichloromethane at 0–5°C to maintain stereochemical control.
- Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to enhance yield (≥75%). Monitor reaction progress via thin-layer chromatography (TLC) and purify via silica-gel column chromatography with ethyl acetate/hexane (3:7 v/v) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- Techniques :
- 1H/13C NMR : Furan protons appear as doublets at δ 6.3–7.5 ppm; thiophene protons resonate at δ 7.0–7.3 ppm. The (E)-configuration of the enamide is confirmed by a trans coupling constant (J = 15–16 Hz) between the α and β protons.
- IR Spectroscopy : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (aromatic C-H).
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS) using sonication or co-solvents like PEG-400. Measure via UV-Vis spectroscopy at λmax ~260 nm.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Stabilize with antioxidants (e.g., BHT) if degradation exceeds 10% .
Advanced Research Questions
Q. How can crystallographic data resolve stereochemical ambiguities in the cyclopentyl-thiophene moiety?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters:
- Hydrogen bonding : Analyze interactions between the amide NH and furan oxygen (d = 2.8–3.0 Å).
- Torsion angles : Confirm the cyclopentyl ring puckering (e.g., envelope or twist conformations) via Fourier maps.
- Data deposition : Use CCDC or PDB for public access .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Approach :
Docking Studies : Use AutoDock Vina with target proteins (e.g., kinases) to identify binding poses. Prioritize poses with ΔG ≤ -8 kcal/mol.
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤ 2.0 Å).
QSAR Modeling : Corrogate substituent effects (e.g., thiophene vs. furan) on IC50 values using MOE or Schrödinger .
Q. How should researchers address contradictory bioactivity data across different assay conditions?
- Troubleshooting :
- Assay Variables : Control pH (7.4 vs. 6.8), serum concentration (e.g., 10% FBS), and incubation time (24–72 hrs).
- Metabolic Stability : Test liver microsomal clearance (e.g., human CYP3A4) to rule out rapid degradation.
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and Western blot for target modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
